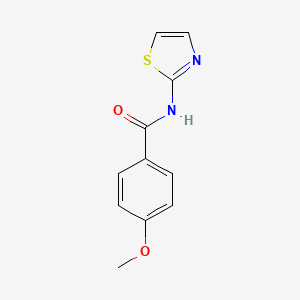

4-甲氧基-N-1,3-噻唑-2-基苯甲酰胺

描述

Synthesis Analysis

The synthesis of related compounds often involves the acylation reaction, where an acyl group is introduced to another molecule. For example, N-3-hydroxyphenyl-4-methoxybenzamide, a compound with a similar structure, was prepared through the acylation of 3-aminophenol and 4-methoxybenzoylchloride in THF, showcasing the typical approach for synthesizing benzamide derivatives (Sedat Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior and reactivity of compounds. The molecular structure and spectroscopic data of a similar compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, were obtained using DFT calculations, revealing details about the geometry, vibrational spectra, and molecular parameters such as bond lengths and angles, which are vital for understanding the structural aspects of 4-methoxy-N-1,3-thiazol-2-ylbenzamide (A. Viji et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 4-methoxy-N-1,3-thiazol-2-ylbenzamide and its derivatives are characterized by their ability to form various bonds and undergo transformations. For instance, compounds with the thiazole moiety can react with thiosemicarbazide to form 4,5-dihydropyrazole-1-arbothioamide, which further reacts with phenacyl bromides to form 4,5-dihydro-1-(thiazol-2-yl)pyrazoles, indicating the versatile reactivity of thiazole-containing compounds (Ninganayaka Mahesha et al., 2021).

Physical Properties Analysis

The physical properties of 4-methoxy-N-1,3-thiazol-2-ylbenzamide and similar compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The crystal structure of similar compounds, determined by single-crystal X-ray diffraction, reveals insights into the compound's stability, packing, and intermolecular interactions, which are crucial for understanding the physical behavior of these molecules (K. Kumara et al., 2017).

科学研究应用

抗菌和抗真菌应用

噻唑衍生物在抗菌和抗真菌应用中显示出前景。例如,一系列 N-(5-(2-(5-(芳基亚烯基)-4-氧代-3-苯基噻唑烷-2-亚烯基)肼基羰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺在体外对革兰氏阳性菌和革兰氏阴性菌均表现出抗菌活性,以及对真菌菌株的抑制作用 (Desai 等,2013)。

抗癌研究

在抗癌研究中,噻唑衍生物已被探索其抑制癌细胞生长的潜力。例如,一项针对人癌细胞系测试的 2-{3-{4-[(5-芳基-1,2,4-恶二唑-3-基)甲氧基]苯基}异恶唑-5-基}-N-(3,4,5-三甲基苯基)噻唑-4-胺衍生物的研究表明,这些化合物表现出良好至中等的抗癌活性 (Yakantham 等,2019)。

缓蚀

噻唑衍生物也因其缓蚀性能而受到研究。一项关于噻唑腙对酸性介质中低碳钢腐蚀的抑制活性的研究突出了它们的有效性,表明在材料科学和工程学中的潜在应用 (Chaitra 等,2016)。

分子对接和结构分析

此外,噻唑化合物的分子对接和结构分析提供了对其潜在分子作用机制的见解。例如,对特定 4-甲氧基-噻唑基化合物的分子对接和量子化学计算表明其通过预测的分子相互作用产生了生物学功效 (Viji 等,2020)。

安全和危害

未来方向

Given the lack of available information on 4-methoxy-N-1,3-thiazol-2-ylbenzamide, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential applications. This compound is available from suppliers like Sigma-Aldrich , which suggests it may have potential uses in various fields of research.

属性

IUPAC Name |

4-methoxy-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-9-4-2-8(3-5-9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPERAEKJEHRHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330386 | |

| Record name | 4-methoxy-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202890 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-methoxy-N-(1,3-thiazol-2-yl)benzamide | |

CAS RN |

303122-55-6 | |

| Record name | 4-methoxy-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-N-2-thiazolylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYQ8N8XK7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)

![5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)

![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)

![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)

![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)

![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)